2,5-二溴苯甲酸甲酯

描述

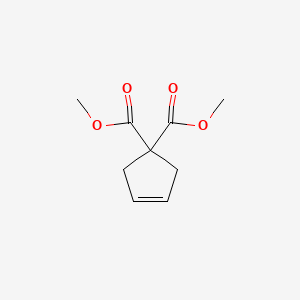

“Methyl 2,5-dibromobenzoate” is an aromatic ester . It has a linear formula of Br2C6H3CO2CH3 . The CAS Number is 57381-43-8 .

Synthesis Analysis

“Methyl 2,5-dibromobenzoate” can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .

Molecular Structure Analysis

The molecular formula of “Methyl 2,5-dibromobenzoate” is C8H6Br2O2 . It has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .

Chemical Reactions Analysis

“Methyl 2,5-dibromobenzoate” undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .

Physical And Chemical Properties Analysis

“Methyl 2,5-dibromobenzoate” has a melting point of 48-51 °C (lit.) . The SMILES string is COC(=O)c1cc(Br)ccc1Br .

科学研究应用

1. 在电池技术中的应用

2,5-二溴苯甲酸甲酯已被用于开发锂离子电池的高级材料。具体来说,它与环戊二硫吩共聚,为阳极电极中的硅纳米颗粒制备导电粘合剂。这种创新方法提高了电池的比容量和稳定性,展示了其在改善储能技术中的潜力 (Wang et al., 2017)。

2. 新化学实体的合成与开发

2,5-二溴苯甲酸甲酯在合成新化学实体中发挥作用,尤其是在药物研究中。例如,它参与了5-[2-(2,5-二甲氧基苯基)乙基]-2-羟基苯甲酸甲酯的大规模合成,该化合物被设计用于治疗包括癌症在内的各种疾病。这突出了其在促进新型治疗剂开发中的作用 (Kucerovy et al., 1997)。

3. 分析化学应用

在分析化学中,2,5-二溴苯甲酸甲酯在开发测定药物化合物及其降解产物的方法中发挥作用。例如,它已被用于高效液相色谱法中,用于鉴定药物形式中的降解产物,展示了其在确保药物安全性和稳定性方面的效用 (Al-Kurdi et al., 1999)。

4. 材料科学与电化学

该化合物在材料科学和电化学中得到应用。已经对其电化学氢溴化作用进行了研究,特别是在银电极上,揭示了其在各种电化学过程中的潜在用途 (Li et al., 2011)。

5. 光稳定性研究

2,5-二溴苯甲酸甲酯参与了光稳定性的研究,特别是研究单线态分子氧的产生和猝灭。这对其在材料科学中的应用具有影响,特别是在提高光稳定材料的耐久性和性能方面 (Soltermann et al., 1995)。

6. 分子结构和动力学研究

对2,5-二溴苯甲酸甲酯的研究延伸到分子结构和动力学的研究。例如,已经使用密度泛函理论 (DFT) 进行了振动研究,以了解 2,5-二溴苯甲酸甲酯衍生物的分子性质。此类研究在分子光谱学和材料科学领域至关重要 (Saxena et al., 2015)。

7. 在扩展给体合成中的作用

2,5-二溴苯甲酸甲酯还用于合成用于导电配合物的新的扩展给体。这些发展在有机电子和材料化学领域具有潜在应用 (Takahashi et al., 1989)。

安全和危害

“Methyl 2,5-dibromobenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . The safety precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Methyl 2,5-dibromobenzoate is an aromatic ester

Mode of Action

Methyl 2,5-dibromobenzoate can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes . This suggests that the compound might interact with its targets by integrating into biochemical pathways and influencing their function.

Biochemical Pathways

The formation of soluble polyphenylenes suggests that it might be involved in polymerization processes .

Pharmacokinetics

It’s known that the bioavailability of a compound is influenced by its physicochemical properties, such as solubility and lipophilicity .

Result of Action

The formation of soluble polyphenylenes suggests that it might influence the structure and function of various biomolecules .

属性

IUPAC Name |

methyl 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCUIRIGTNHLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339206 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57381-43-8 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?

A1: Methyl 2,5-dibromobenzoate is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that Methyl 2,5-dibromobenzoate can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of Methyl 2,5-dibromobenzoate?

A2: Research reveals that Methyl 2,5-dibromobenzoate sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of Methyl 2,5-dibromobenzoate to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)